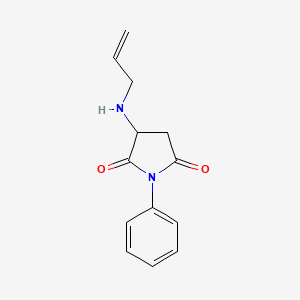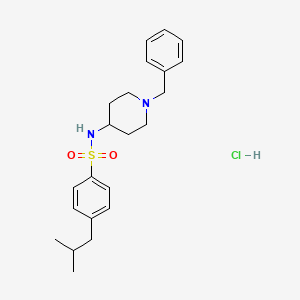![molecular formula C22H16BrN5O2 B4068423 6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068423.png)
6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Descripción general
Descripción
6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its notable applications across various fields such as medicinal chemistry and material science. Its unique structural features make it an intriguing subject for both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize this compound, you typically start with 5-bromo-2-hydroxybenzonitrile and 2-cyanobenzyl bromide as your primary reactants. The initial step involves the alkylation of 5-bromo-2-hydroxybenzonitrile with 2-cyanobenzyl bromide under basic conditions to form the corresponding ether. The product undergoes a series of cyclization reactions involving hydrazine and acetoacetate derivatives, under controlled temperature and pH, leading to the formation of the dihydropyrano[2,3-c]pyrazole core structure.
Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow techniques to ensure better control over reaction parameters such as temperature and pressure, thus improving yield and purity. Optimization of solvent usage and recycling of catalysts can further enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions depending on the functional groups present.
Substitution Reactions: Given the presence of bromo and cyano groups, nucleophilic substitutions are common.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or ceric ammonium nitrate can be employed.
For reductions, hydrogenation using palladium catalysts is typical.
Substitution reactions often use bases like potassium carbonate in polar aprotic solvents.
Major Products Formed: Products depend on the reaction pathway. For instance, oxidative cleavage may yield simpler aromatic compounds, whereas nucleophilic substitution could result in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is explored for its potential as a building block in organic synthesis due to its multifunctional nature.
Biology: It has shown promise in biological studies, particularly as an enzyme inhibitor.
Medicine: In medicinal chemistry, it is investigated for its potential activity against certain cancer cell lines, given its ability to interact with various biological targets.
Industry: Its role in the development of novel materials with specific electronic properties has also been a point of interest.
Mecanismo De Acción
The mechanism by which 6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects is largely dependent on the context of its application. For example, in a biological setting, it might interact with specific proteins or enzymes, inhibiting their function through binding interactions. Molecular docking studies suggest that the compound fits well within the active sites of certain enzymes, leading to competitive inhibition. Pathways involved could include apoptotic signaling in cancer cells or modulation of metabolic enzymes.
Comparación Con Compuestos Similares
Other pyrano[2,3-c]pyrazoles with varying substituents.
Related dihydropyran compounds with different functional groups.
Propiedades
IUPAC Name |
6-amino-4-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2/c1-12-19-20(17(10-25)21(26)30-22(19)28-27-12)16-8-15(23)6-7-18(16)29-11-14-5-3-2-4-13(14)9-24/h2-8,20H,11,26H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKNXXNMPYCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(4-ethyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4068341.png)
![N-(2-ethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B4068345.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4068351.png)

![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068369.png)

![N-{1-[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4068382.png)
![2-amino-4-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068384.png)
![2-(benzylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4068397.png)
![2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B4068400.png)
![6-amino-8-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4068402.png)
![1-({1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B4068410.png)

![N-{[4-ethyl-5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4068436.png)
